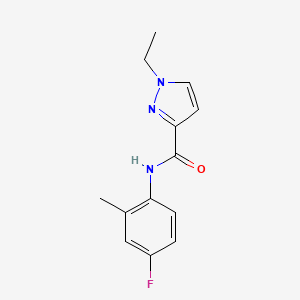
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride, also known as TTM, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound has been shown to have a variety of effects on the central nervous system, including increasing dopamine release and enhancing synaptic plasticity. In
Mécanisme D'action
The mechanism of action of (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride is not fully understood, but it is thought to involve modulation of the dopamine system. This compound has been shown to increase the release of dopamine in the striatum, which is thought to be responsible for its effects on reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may be related to its effects on learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to increase dopamine release in the striatum, which is thought to be responsible for its effects on reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may be related to its effects on learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that it is a relatively new compound and there is still much to be learned about its mechanisms of action and potential applications.
Orientations Futures
There are many potential future directions for research on (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride. One area of interest is its potential applications in the treatment of addiction and other psychiatric disorders. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the field of neuroscience.
Méthodes De Synthèse
The synthesis of (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride involves several steps, including the reaction of 2-thiophenemethylamine with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization and converted to the hydrochloride salt form.
Applications De Recherche Scientifique
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance dopamine release in the striatum, which is a key region involved in reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which is important for learning and memory.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-(2,3,4-trimethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S.ClH/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12;/h4-8,16H,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORGRASCNGGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CC=CS2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)

![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)
![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
![5-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431967.png)

![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)